![molecular formula C12H20ClNO2 B1478932 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098071-37-3](/img/structure/B1478932.png)
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (also known as 3-Chloro-1-methyl-1-propanol, or CMP) is a synthetic organic compound with a wide range of applications in various scientific fields. CMP is a colorless liquid with a sweet smell and a low boiling point. It is a versatile compound that can be used in the synthesis of many other compounds, and can be used as a solvent or a reagent in various processes. In addition, CMP has been used in many scientific research applications, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
One area of application involves the stereospecific synthesis of bicyclic diaziridines and their transformation through chlorination and isomerization processes. For example, the amination of 2-methoxycarbonyl-3-chloro-1-pyrroline with H2NOSO3H occurs predominantly from the anti side with respect to chlorine, affording bicyclic diaziridine with axial orientation of the 4-chloro substituent. This process demonstrates the potential of utilizing specific halogenated precursors for the synthesis of complex bicyclic structures (Denisenko, Rademacher, & Kostyanovsky, 1998).
Additionally, the synthesis of various heterocyclic compounds, including pyrroles, pyridines, and their derivatives, indicates the broad utility of chlorinated pyrrolidinones in constructing complex molecular architectures. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the adaptability of these compounds in generating key intermediates for further chemical transformations (Ghelfi et al., 2003).
Potential Biological Activity
The exploration of new pyrrole alkaloids from natural sources like Lycium chinense also highlights the ongoing interest in discovering novel compounds with potential biological activities. The isolation of minor pyrrole alkaloids and elucidation of their structures provide a basis for investigating their biological functions and applications in medicine (Youn et al., 2016).
Antimicrobial Applications
Furthermore, the synthesis and antimicrobial evaluation of isoxazoline incorporated pyrrole derivatives demonstrate the potential pharmaceutical applications of pyrrole-based compounds. The creation of novel substituted pyrroles and their testing for antibacterial activity reflect the compound's relevance in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Propriétés
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQYHKQXPZHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)


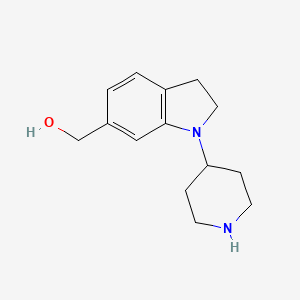
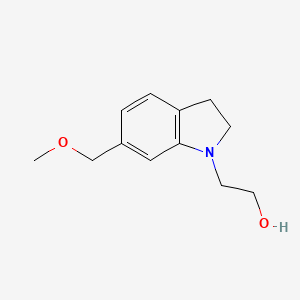
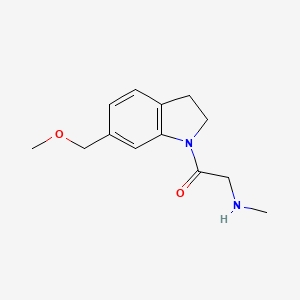
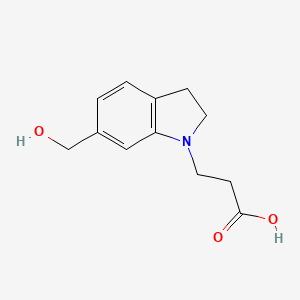
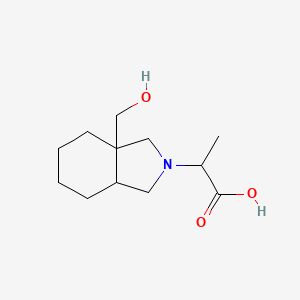
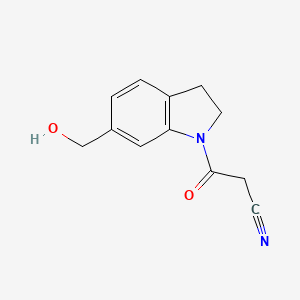
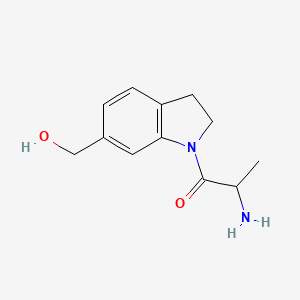
![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)
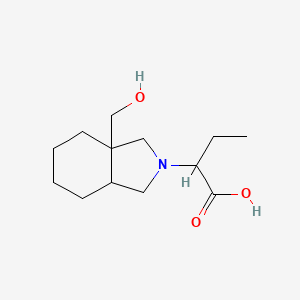
![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)